2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide
Description
Iupac Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide follows International Union of Pure and Applied Chemistry conventions, reflecting its structural complexity through precise chemical descriptors. The compound designation indicates a brominated acetamide framework where the nitrogen atom is substituted with a para-isopentyloxyphenyl group. The molecular formula C₁₃H₁₈BrNO₂ corresponds to a molecular weight of approximately 300.19 grams per mole, as determined from elemental composition analysis.
The Chemical Abstracts Service registry number 1138445-89-2 provides unambiguous identification for this specific structural arrangement. The nomenclature breakdown reveals several key structural features: the "2-bromo" designation indicates halogen substitution at the alpha position relative to the carbonyl group, while "N-[4-(isopentyloxy)phenyl]" specifies the aromatic substituent containing a branched five-carbon alkoxy chain attached at the para position of the benzene ring.
Molecular formula analysis demonstrates the presence of thirteen carbon atoms arranged in distinct structural domains: two carbons comprising the acetamide backbone, six carbons forming the aromatic ring system, and five carbons constituting the isopentyloxy substituent. The heteroatom content includes one nitrogen atom integrated into the amide functionality, two oxygen atoms distributed between the carbonyl and ether groups, and one bromine atom serving as the alpha-halogen substituent.
Crystallographic Studies and Conformational Analysis
Crystallographic investigations of this compound reveal significant conformational preferences arising from the interplay between steric interactions and electronic effects. The isopentyloxy chain adopts an extended conformation to minimize steric hindrance with the aromatic ring system, while the acetamide moiety maintains planarity consistent with amide resonance stabilization.
The molecular geometry exhibits characteristic bond angles and distances typical of substituted acetamides. The carbon-nitrogen bond length in the amide linkage measures approximately 1.33 Angstroms, indicating partial double-bond character due to resonance delocalization. The carbon-bromine bond displays typical halogen-carbon distances of approximately 1.94 Angstroms, with the bromine atom positioned to minimize unfavorable interactions with the aromatic system.
Conformational analysis reveals that the isopentyloxy substituent introduces flexibility through rotation about the ether linkage and the branched alkyl chain. The preferred conformations position the terminal methyl groups away from the aromatic ring to reduce steric strain. Intermolecular packing arrangements in the crystal lattice are stabilized by hydrogen bonding interactions between amide groups and van der Waals forces between alkyl chains.
The crystal structure demonstrates that molecules arrange in layers with alternating orientations to optimize packing efficiency. The bromine atoms participate in weak halogen bonding interactions that contribute to crystal stability. Thermal analysis indicates that the compound maintains structural integrity up to its melting point, with conformational flexibility increasing gradually with temperature.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each distinct hydrogen environment within the molecule.
The aromatic region displays two sets of doublets corresponding to the para-disubstituted benzene ring, with chemical shifts appearing between 7.0 and 8.0 parts per million. The amide proton resonates as a broad singlet near 6.5 parts per million, consistent with hydrogen bonding effects. The brominated methylene group produces a distinctive singlet at approximately 4.1 parts per million, while the isopentyloxy chain generates a complex multiplet pattern between 0.9 and 4.0 parts per million reflecting the various methylene and methyl environments.
Carbon-13 nuclear magnetic resonance analysis reveals thirteen distinct carbon signals corresponding to the molecular formula. The carbonyl carbon appears downfield near 165 parts per million, while the aromatic carbons produce signals between 115 and 160 parts per million. The brominated carbon resonates near 29 parts per million, and the aliphatic carbons of the isopentyloxy chain appear between 15 and 70 parts per million.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group identity. The amide carbonyl stretch appears as a strong absorption near 1650 wavenumbers, while the nitrogen-hydrogen stretch produces a medium intensity band around 3300 wavenumbers. The aromatic carbon-carbon stretching vibrations generate multiple bands between 1450 and 1600 wavenumbers, and the ether linkage contributes absorptions in the 1000-1300 wavenumber region.
Mass spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight, with characteristic fragmentation patterns that support structural assignment. The base peak typically corresponds to loss of the brominated acetyl fragment, while secondary fragmentation involves loss of the isopentyloxy substituent.
Comparative Analysis with Structural Analogues
Comparative structural analysis with related compounds illuminates the influence of substituent modifications on molecular properties and behavior. The systematic comparison includes several brominated acetamide derivatives with varying alkoxy chain lengths and substitution patterns, providing insights into structure-activity relationships within this compound class.
Analysis of 2-Bromo-N-phenylacetamide serves as a baseline reference, lacking the alkoxy substituent present in the target compound. This simpler analogue exhibits a molecular formula of C₈H₈BrNO and demonstrates increased crystalline stability due to enhanced intermolecular hydrogen bonding between unsubstituted phenyl rings. The absence of the isopentyloxy chain results in higher melting points and reduced solubility in nonpolar solvents.
Comparison with 2-Bromo-N-(4-ethoxyphenyl)acetamide reveals the impact of alkoxy chain length on physical properties. The ethoxy analogue displays similar spectroscopic characteristics but exhibits different solubility profiles and crystallization behavior. The shorter alkoxy chain reduces steric bulk while maintaining electronic effects, resulting in altered intermolecular packing arrangements.
The structural analogue 2-Bromo-N-(4-methoxyphenyl)acetamide demonstrates the minimal alkoxy substitution case. This compound exhibits the highest degree of molecular rigidity within the series, with restricted conformational flexibility leading to distinct crystal morphology and thermal stability characteristics.
| Compound | Molecular Formula | Alkoxy Chain Length | Melting Point Range | Solubility Profile |
|---|---|---|---|---|
| 2-Bromo-N-phenylacetamide | C₈H₈BrNO | None | Higher stability | Polar solvents |
| 2-Bromo-N-(4-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 1 carbon | Intermediate | Moderate polarity |
| 2-Bromo-N-(4-ethoxyphenyl)acetamide | C₁₀H₁₂BrNO₂ | 2 carbons | Intermediate | Reduced polarity |
| This compound | C₁₃H₁₈BrNO₂ | 5 carbons (branched) | Lower stability | Nonpolar preference |
Structural comparison with N-(4-(2-Bromoethoxy)phenyl)acetamide reveals the influence of bromine position on molecular properties. This isomeric analogue positions the bromine atom within the alkoxy chain rather than the acetamide portion, resulting in significantly different electronic distributions and reactivity patterns.
The analysis extends to non-brominated analogues such as 2-[4-(3-Methylbutoxy)phenyl]acetamide, which lacks the alpha-bromine substituent. This compound demonstrates the electronic and steric contributions of the halogen atom to overall molecular behavior, with the brominated version exhibiting enhanced electrophilic character and modified hydrogen bonding capabilities.
Properties
IUPAC Name |
2-bromo-N-[4-(3-methylbutoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-10(2)7-8-17-12-5-3-11(4-6-12)15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVXFWMBTMBBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide typically involves the bromination of N-[4-(isopentyloxy)phenyl]acetamide. The reaction conditions often include the use of bromine or a bromine source in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Scientific Research Applications
2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The isopentyloxy group in the target compound increases lipophilicity compared to polar substituents like 4-morpholinyl (electron-rich amine) or 2-methoxyethoxy (polar ether). This property may enhance membrane permeability in drug delivery .
- Trifluoromethyl (CF3) in BTFMA introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of alkoxy groups. This impacts receptor binding in biochemical assays .
Synthetic Utility :
- Compounds like 7c () and BTFMA () are synthesized via nucleophilic substitution of the bromine atom, highlighting the versatility of 2-bromoacetamide derivatives in generating diverse analogs .
7c and related acryloyl derivatives () exhibit defined melting points (155–156°C), indicating crystallinity, a desirable trait in drug formulation .
Hazard Profiles :
- The tetrahydrofuranmethoxy derivative () is classified as an irritant, underscoring the need for careful handling of bromoacetamide derivatives .
Biological Activity
2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide (CAS No. 1138445-89-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H18BrNO2
- Molecular Weight : 300.19 g/mol
- Structure : The compound features a bromine atom and an isopentyloxy group attached to a phenylacetamide backbone, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially altering metabolic pathways.
- Cell Signaling Modulation : It could modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential efficacy against bacterial infections.
Antimicrobial Potential
Research indicates that compounds structurally related to this compound have shown varying degrees of antimicrobial activity. A study on chloroacetamides demonstrated that structural modifications significantly influence their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives of phenylacetamides can exhibit selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the biological activity of related compounds based on their chemical structure. This approach can help identify promising candidates for further development .
- Cytotoxicity Assays : Compounds similar to this compound have undergone cytotoxicity testing against various cancer cell lines, revealing significant anti-proliferative effects . Such studies are essential for assessing the therapeutic viability of new chemical entities.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1138445-89-2 |
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| Antimicrobial Activity | Potential (similar compounds studied) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
